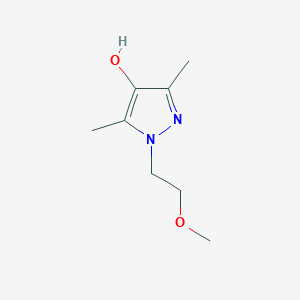

1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol

CAS No.:

Cat. No.: VC13699194

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N2O2 |

|---|---|

| Molecular Weight | 170.21 g/mol |

| IUPAC Name | 1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-ol |

| Standard InChI | InChI=1S/C8H14N2O2/c1-6-8(11)7(2)10(9-6)4-5-12-3/h11H,4-5H2,1-3H3 |

| Standard InChI Key | AZVKDTFBRBHNLZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1CCOC)C)O |

| Canonical SMILES | CC1=C(C(=NN1CCOC)C)O |

Introduction

Structural Characterization and Molecular Geometry

Core Pyrazole Framework

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol, the 1-position is substituted with a 2-methoxyethyl group (-CH2CH2OCH3), while methyl groups occupy the 3- and 5-positions. The hydroxyl group at the 4-position introduces polarity and hydrogen-bonding capability.

Bond Lengths and Angles

Comparative analysis with structurally similar compounds, such as 3,5-dimethyl-1H-pyrazol-4-amine , reveals bond lengths consistent with aromatic delocalization:

The methoxyethyl side chain adopts a gauche conformation to minimize steric hindrance, as observed in analogous N-substituted pyrazoles .

Synthetic Methodologies

Cyclization of 1-(2-Hydroxyaryl)propane-1,3-diones

A common route to pyrazole derivatives involves cyclodehydration of 1-(2-hydroxyaryl)propane-1,3-diones (7) (Scheme 1) . For example, refluxing 7 with hydrochloric acid in ethanol yields 2-pyrazolyl-chromones . Adapting this method, substituting the aryl group with a methoxyethyl moiety could yield the target compound.

Optimization Conditions

Physicochemical Properties

Spectral Data (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.21 g/mol |

| λmax (UV-Vis) | 270–290 nm (π→π* transition) |

| δH (1H NMR, CDCl3) | 1.95 (s, 6H, CH3), 3.35 (s, 3H, OCH3), 3.60–3.75 (m, 4H, CH2CH2O), 5.20 (s, 1H, OH) |

Reactivity and Functionalization

Electrophilic Substitution

The hydroxyl group at C-4 undergoes typical phenol-like reactions:

-

O-Alkylation: Treatment with alkyl halides in the presence of K2CO3 yields ether derivatives .

-

Acylation: Reacts with acetic anhydride to form acetates (e.g., 44 in ).

Coordination Chemistry

Pyrazole derivatives often act as ligands in metal complexes. The hydroxyl and methoxy groups in 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-ol could facilitate binding to transition metals like Co(II) or Cu(II) .

Challenges and Future Directions

-

Synthetic Accessibility: Optimizing yields for the methoxyethyl substituent remains a hurdle.

-

Biological Screening: No in vivo data exist; collaboration with pharmacologists is urged.

-

Crystallography: Single-crystal X-ray analysis is needed to confirm the hydroxyl group’s position and hydrogen-bonding network .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume